5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470440-01-6
VCID: VC4717423
InChI: InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H
SMILES: C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl
Molecular Formula: C9H10BrCl2N
Molecular Weight: 282.99

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

CAS No.: 2470440-01-6

Cat. No.: VC4717423

Molecular Formula: C9H10BrCl2N

Molecular Weight: 282.99

* For research use only. Not for human or veterinary use.

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride - 2470440-01-6

Specification

CAS No. 2470440-01-6
Molecular Formula C9H10BrCl2N
Molecular Weight 282.99
IUPAC Name 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H
Standard InChI Key ZKSKDVPGQGXHAT-UHFFFAOYSA-N
SMILES C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl

Introduction

Chemical Identity and Structural Features

The compound 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, which features a partially saturated bicyclic framework comprising a benzene ring fused to a piperidine ring. The substitution pattern—bromine at position 5 and chlorine at position 7—confers distinct electronic and steric properties that influence its reactivity . The hydrochloride salt form enhances aqueous solubility, a critical factor for its utility in biological assays.

Molecular and Structural Data

The IUPAC name for the base compound is 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline, with the hydrochloride salt designation indicating the presence of a counterion. Key identifiers include:

PropertyValueSource
CAS Number2470440-01-6
Molecular FormulaC9H10BrCl2N\text{C}_9\text{H}_{10}\text{BrCl}_2\text{N}
Molecular Weight282.99 g/mol
SMILES NotationC1CNCC2=C1C(=CC(=C2)Cl)Br.Cl
InChIKeyIBNXOISQNWZPPK-UHFFFAOYSA-N

The three-dimensional conformation, as revealed by PubChem’s interactive model, highlights a planar aromatic system with halogen atoms positioned ortho to the nitrogen-containing ring . This arrangement facilitates interactions with biological targets, such as enzymes or receptors, by leveraging halogen bonding capabilities.

Physicochemical Properties

The compound’s physicochemical profile is central to its handling and application. Key properties include:

Computed and Experimental Data

PropertyValueSource
XLogP3 (Partition Coefficient)2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Topological Polar Surface Area12 Ų

Experimental data for metrics such as melting point, boiling point, and density are currently unreported in public databases . The compound’s moderate lipophilicity (XLogP3=2.6\text{XLogP3} = 2.6) suggests favorable membrane permeability, aligning with its potential use in central nervous system (CNS) drug discovery .

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